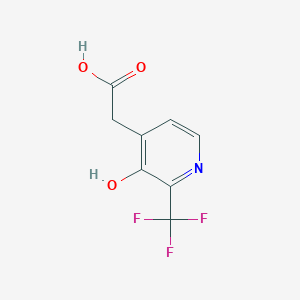

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid

Description

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid is a pyridine derivative characterized by a hydroxyl group at position 3, a trifluoromethyl (-CF₃) group at position 2, and an acetic acid moiety at position 2. This compound combines the electron-withdrawing effects of the -CF₃ group with the hydrogen-bonding capacity of the hydroxyl and carboxylic acid groups, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

2-[3-hydroxy-2-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7-6(15)4(1-2-12-7)3-5(13)14/h1-2,15H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLAVWXGSBPIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CC(=O)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene, followed by subsequent functional group transformations to introduce the hydroxyl and acetic acid groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability. Research has demonstrated that derivatives of pyridine with trifluoromethyl groups exhibit increased potency in inhibiting specific enzymes and receptors.

Enzyme Inhibition

Studies indicate that compounds containing the trifluoromethyl group can significantly enhance the inhibition of enzymes such as prolyl hydroxylase, which is crucial in the context of hypoxia-inducible factor (HIF) regulation. For instance, vadadustat, a drug derived from similar pyridine structures, acts as a prolyl hydroxylase inhibitor and is used for treating anemia associated with chronic kidney disease .

Drug Development

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects against a range of diseases.

Case Studies

- Vadadustat : This compound is synthesized using intermediates that include this compound. It has been shown to stimulate erythropoietin production, enhancing iron mobilization and improving hemoglobin levels in patients with chronic kidney disease .

- FDA-Approved Drugs : The incorporation of trifluoromethyl groups into drug candidates has been linked to improved efficacy and reduced side effects. A review covering FDA-approved drugs highlights how these modifications can lead to enhanced biological activity, particularly in compounds targeting serotonin uptake and other neurotransmitter systems .

Agricultural Applications

In addition to medicinal uses, this compound can find applications in agricultural chemistry. Its derivatives may be utilized as herbicides or fungicides due to their ability to inhibit specific biochemical pathways in plants.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and acetic acid groups can form hydrogen bonds with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Trifluoromethylpyridine Acetic Acids

Key Compounds :

- 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid (CAS: 1227565-64-1)

- 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid (CAS: 1227599-96-3)

- 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid (CAS: 1227565-52-7)

Structural and Electronic Differences: These isomers share the molecular formula C₈H₅F₄NO₂ (MW: 223.13) but differ in the positions of fluorine and trifluoromethyl groups (Table 1). The substitution pattern affects electronic distribution:

- Electron-withdrawing effects : The -CF₃ group at position 2 (as in the target compound) deactivates the pyridine ring more strongly than fluorine at position 2, altering reactivity in nucleophilic or electrophilic reactions.

- Acidity : The acetic acid group’s acidity is influenced by proximity to electron-withdrawing substituents. For example, a -CF₃ group at position 2 (adjacent to the acetic acid at position 4) may enhance acidity compared to isomers with distal substitutions.

Table 1: Positional Isomers of Fluoro-Trifluoromethylpyridine Acetic Acids

| Compound Name | Substituent Positions | CAS Number | Molecular Weight |

|---|---|---|---|

| 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid | 3-OH, 2-CF₃, 4-CH₂COOH | Not provided | ~223 (estimated) |

| 2-Fluoro-5-(trifluoromethyl)pyridine-4-acetic acid | 2-F, 5-CF₃, 4-CH₂COOH | 1227565-64-1 | 223.13 |

| 2-Fluoro-4-(trifluoromethyl)pyridine-3-acetic acid | 2-F, 4-CF₃, 3-CH₂COOH | 1227599-96-3 | 223.13 |

| 2-Fluoro-3-(trifluoromethyl)pyridine-4-acetic acid | 2-F, 3-CF₃, 4-CH₂COOH | 1227565-52-7 | 223.13 |

Research Implications :

The positional variability of -CF₃ and fluorine substituents () highlights the tunability of these compounds for specific applications. For instance, fluorine at position 2 may improve metabolic stability in drug candidates, while -CF₃ at position 2 could enhance binding affinity to hydrophobic protein pockets .

Functional Group Variants: Hydroxyl vs. Methyl/Ketone Substituents

Key Compounds :

- 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid (CAS: 60603-99-8)

- This compound

Comparison :

- Substituent Effects: The methyl and ketone groups in 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid () reduce ring electronegativity compared to the -CF₃ group in the target compound. This results in weaker hydrogen-bonding capacity and lower acidity.

Table 2: Functional Group Comparison

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | 3-OH, 2-CF₃, 4-CH₂COOH | High acidity, lipophilic |

| 2-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | 3-OH, 2-CH₃, 4-O, 1-CH₂COOH | Moderate acidity, less stable |

Research Findings :

Compounds with -CF₃ groups (e.g., the target compound) are often more resistant to enzymatic degradation than methyl-substituted analogs, making them preferable in drug development .

Comparison with Pyridinium Trifluoroacetate Salts

Key Compound: 2-Amino-4-methylpyridinium trifluoroacetate ()

Structural Differences :

- The pyridinium cation in this salt lacks the acetic acid moiety but includes a protonated nitrogen and a trifluoroacetate counterion.

Physicochemical Properties :

- Hydrogen Bonding: The crystal structure of 2-amino-4-methylpyridinium trifluoroacetate reveals N–H⋯O and C–H⋯O interactions, stabilizing the lattice .

- Bioavailability : The ionic nature of pyridinium salts may limit cell membrane penetration compared to neutral acetic acid derivatives.

Biological Activity

3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group, a trifluoromethyl group, and an acetic acid moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Hydroxyl Group : Enhances solubility and potential for hydrogen bonding.

- Trifluoromethyl Group : Increases lipophilicity, allowing better membrane penetration.

- Acetic Acid Moiety : Can participate in ionic interactions with biomolecules.

These structural features play a crucial role in the compound's biological activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the hydroxyl and acetic acid groups facilitate interactions with proteins and enzymes through hydrogen bonding and ionic interactions.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in signaling pathways.

- Modulation of Gene Expression : It has been observed to influence the transcription of genes related to various cellular processes.

Biological Activity Insights

Research has demonstrated several biological activities associated with this compound:

- Antiproliferative Effects : Studies indicate that this compound exhibits antiproliferative effects in cancer cell lines, particularly prostate cancer cells (LNCaP), by inhibiting androgen receptor-mediated transcription .

- Analgesic Properties : The compound has been investigated for its potential analgesic effects, particularly through its action on adenylyl cyclase type 1 (AC1), which is involved in pain signaling pathways .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially through modulation of calcium signaling pathways .

Case Study 1: Prostate Cancer Cell Lines

A study evaluated the activity of various pyridine derivatives, including this compound, against LNCaP prostate cancer cells. The results demonstrated up to 90% inhibition of androgen receptor activity at a concentration of 5 μM, indicating significant potential as an antiandrogen agent .

Case Study 2: Pain Sensitization

In another study focusing on pain models, the compound was tested for its ability to inhibit AC1-mediated cAMP production. The findings revealed that it could effectively reduce cAMP levels in HEK cells expressing AC1, showcasing its potential as an analgesic agent .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetic acid?

The synthesis typically involves constructing the pyridine core followed by functionalization. A key step is introducing the trifluoromethyl group using reagents like trifluoromethyl copper (CF₃Cu) via substitution reactions with halogenated pyridines (e.g., bromo- or iodopyridines) . Subsequent hydroxylation at the 3-position and acetic acid side-chain introduction can be achieved through nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids may also be employed, as seen in analogous pyridine derivatives .

Q. How is the compound characterized structurally and analytically?

Standard techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and electronic environments.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (retention time ~1.26 minutes under acidic conditions, as in similar trifluoromethylpyridines) .

- LCMS to verify molecular weight (e.g., m/z 366 [M+H]+ for related esters) and detect intermediates .

Q. What safety precautions are essential when handling this compound?

While specific toxicity data are limited, analogous fluorinated pyridines require:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose via certified waste streams .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity and stability in this compound?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance while stabilizing the pyridine ring against oxidation. It also increases lipophilicity, impacting solubility in aqueous media. Comparative studies with non-fluorinated analogs show reduced metabolic degradation in biological systems, suggesting utility in drug design .

Q. What strategies resolve contradictions in synthetic yields or by-product formation?

Discrepancies often arise from:

- Reagent purity : Trace moisture can deactivate trifluoromethylation agents (e.g., CF₃Cu). Anhydrous conditions and inert atmospheres (N₂/Ar) improve consistency .

- Regioselectivity : Competing substitution pathways (e.g., 2- vs. 4-position) can be controlled using directing groups (e.g., boronic esters) or sterically hindered catalysts .

- Analytical validation : Cross-validate HPLC and LCMS data with ¹⁹F NMR to distinguish isomeric by-products .

Q. What is the compound’s role in structure-activity relationship (SAR) studies for drug discovery?

The acetic acid moiety enables conjugation with pharmacophores (e.g., amines via carbodiimide coupling), while the trifluoromethylpyridine core acts as a bioisostere for aromatic rings in kinase inhibitors or GPCR modulators. For example, derivatives of 2-(trifluoromethyl)pyridines show enhanced binding affinity to enzymes like COX-2 compared to non-fluorinated analogs .

Q. How can computational methods optimize its application in medicinal chemistry?

- Docking studies : Model interactions with target proteins (e.g., using PyMol or AutoDock) to predict binding modes.

- QSAR modeling : Correlate substituent positions (e.g., hydroxyl vs. methoxy groups) with biological activity datasets .

- Metabolic prediction : Tools like MetaSite assess susceptibility to cytochrome P450 oxidation, guiding structural modifications for improved pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.